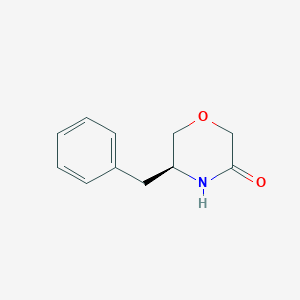

(5S)-5-benzylmorpholin-3-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S)-5-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Morpholinone Scaffolds in Synthetic Chemistry

Chiral morpholinone scaffolds are recognized as "privileged structures" in medicinal chemistry and organic synthesis. researchgate.net This designation stems from their frequent appearance in a wide array of approved and investigational drugs. researchgate.net The inherent chirality and conformational rigidity of the morpholinone ring system allow for precise spatial arrangement of substituents, which is crucial for specific molecular recognition and biological activity.

These scaffolds serve as versatile building blocks for creating diverse molecular architectures. researchgate.netfrontiersin.org Their utility is demonstrated in their application as peptide mimetics, where the morpholine (B109124) nucleus can mimic the core structure of dipeptides. frontiersin.org Furthermore, the morpholinone ring can be chemically modified at various positions to generate libraries of compounds for drug discovery and to study structure-activity relationships. frontiersin.orgnih.gov The synthesis of C3-substituted morpholinones, for instance, has been a significant area of research, although accessing these compounds, particularly those with aza-quaternary stereocenters, has presented considerable challenges. researchgate.netresearchgate.net

Academic Relevance of Enantiopure Heterocycles with Benzyl Substituents

Strategies for Asymmetric Synthesis of this compound

Asymmetric synthesis is crucial for producing a single, desired enantiomer of a chiral molecule, thereby avoiding the separation of racemic mixtures and ensuring the intended biological activity. scribd.comslideshare.net For this compound, several asymmetric strategies have been explored, primarily categorized into chiral pool approaches, asymmetric catalysis, and biocatalytic methods.

Chiral Pool Approaches to this compound Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the inherent chirality of these molecules to build the desired stereocenter in the target compound. wikipedia.org Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.orgnih.gov

A notable example of a chiral pool approach for a related morpholine (B109124) derivative involves starting from L-Tyrosine, a commercially available and naturally occurring amino acid. iajps.com This multi-step process leverages the stereocenter of L-Tyrosine to establish the desired stereochemistry in the final morpholine structure. iajps.com While the specific synthesis of this compound from a chiral pool starting material is not extensively detailed in the provided results, the principle remains a viable and efficient strategy. The general advantage of this approach is the direct transfer of chirality, often leading to high enantiomeric purity in the final product. wikipedia.org

Table 1: Examples of Chiral Pool Starting Materials

| Chiral Pool Source | Compound Class |

| L-Tyrosine | Amino Acid |

| (-)-Pantolactone | Sugar derivative |

| Verbenone | Terpene |

| (-)-Carvone | Terpene |

| (-)-Linalool | Terpene |

| This table showcases examples of readily available chiral molecules used as starting points in chiral pool synthesis. iajps.comwikipedia.orgnih.gov |

Asymmetric Catalysis in the Stereoselective Production of this compound

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. nobelprize.org This method is highly sought after in industrial settings due to its efficiency and potential for high enantioselectivity. nobelprize.org Recent efforts in the synthesis of morpholin-3-ones have focused on using chiral catalysts to access specific (R)- and (S)-isomers for structure-activity relationship studies. vulcanchem.com

The development of chiral catalysts, often derived from the chiral pool themselves, is a key aspect of this strategy. wikipedia.org For instance, chiral ligands like BINAP are used in asymmetric hydrogenation reactions. nobelprize.org While specific examples of asymmetric catalysis for the direct synthesis of this compound are not detailed in the search results, the general principles are well-established for related structures. For example, rhodium-catalyzed alkene hydrogenation and ruthenium-catalyzed ketone hydrogenation are common asymmetric catalytic reactions. ncl.ac.uk The goal is to create a significant energy difference between the transition states leading to the two enantiomers, thus favoring the formation of the desired one. nobelprize.org

Chemoenzymatic and Biocatalytic Routes for this compound

Chemoenzymatic and biocatalytic approaches utilize enzymes or whole-cell microorganisms to perform highly selective chemical transformations. mdpi.commdpi.com These methods are prized for their ability to operate under mild conditions and for their exceptional chemo-, regio-, and stereoselectivity. mdpi.commdpi.com The use of enzymes can often eliminate the need for protecting groups, a key principle of green chemistry. acs.org

While a direct chemoenzymatic route to this compound is not explicitly described, the synthesis of related chiral molecules demonstrates the potential of this strategy. For instance, the chemoenzymatic synthesis of (R)-2-benzylmorpholine has been reported. researchgate.net Biocatalytic processes are increasingly important for producing chiral enantiopure drugs. mdpi.com These methods can involve isolated enzymes or whole-cell systems, the latter offering advantages in terms of stability and cofactor regeneration. mdpi.com The integration of enzymatic reactions into synthetic planning is becoming more sophisticated with the development of computational tools. unibe.ch

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.combdu.ac.in The twelve principles of green chemistry provide a framework for achieving this goal. sigmaaldrich.com

Table 2: Key Green Chemistry Principles in Synthesis

| Principle | Description | Relevance to this compound Synthesis |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com | Designing syntheses with high atom economy and yield minimizes waste. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com | Choosing reactions like additions and cycloadditions over eliminations and substitutions can improve atom economy. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com | Asymmetric catalysis and biocatalysis use small amounts of catalyst to generate large amounts of product, reducing waste. bdu.ac.in |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com | Chiral pool synthesis utilizing natural products like amino acids aligns with this principle. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible. acs.org | Chemoenzymatic synthesis can offer high selectivity, often obviating the need for protecting groups. acs.org |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.com | Exploring solvent-free conditions or using greener solvents like water can reduce environmental impact. mygreenlab.orgcore.ac.uk |

| This table highlights several of the twelve principles of green chemistry and their potential application in the synthesis of this compound. |

Applying these principles to the synthesis of this compound would involve selecting routes with high atom economy, utilizing catalytic methods (both chemical and enzymatic), and minimizing the use of hazardous solvents and reagents.

Continuous Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. mdpi.comrsc.org This technology offers several advantages, including improved heat transfer, better mixing, enhanced safety, and the potential for automation and process optimization. mdpi.comnih.gov

While a specific application of continuous flow chemistry for the synthesis of this compound is not found in the search results, its use in the production of active pharmaceutical ingredients (APIs) and complex molecules is well-documented. mdpi.comresearchgate.net Flow chemistry can be particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. nih.gov The ability to couple reaction steps without isolating intermediates can significantly improve efficiency. mdpi.com Given the importance of morpholine-containing compounds in pharmaceuticals, the application of continuous flow technology to the synthesis of key intermediates like this compound is a promising area for future development.

Exploration of Reaction Mechanisms Involving the Morpholinone Core of this compound

The reactivity of the morpholinone core of this compound is largely defined by the amide (lactam) functionality and the adjacent methylene (B1212753) group (C-2). The core structure participates in several key reactions, including enolate formation and subsequent alkylation, as well as reduction of the amide carbonyl.

A significant reaction mechanism involves the deprotonation of the C-2 position, adjacent to the carbonyl group, to form an enolate. This enolate is a powerful nucleophile. For instance, N-protected (5S)-5-benzylmorpholin-3-ones can be stereospecifically alkylated at the C-2 position. researchgate.net This process is crucial for introducing side chains and building molecular complexity. The nitrogen atom is often protected with a bulky group like tert-butyloxycarbonyl (Boc) to influence the stereochemical outcome of the alkylation. researchgate.net The enolate can react with various electrophiles, such as aldehydes and alkyl halides, to yield disubstituted morpholinone derivatives. researchgate.netresearchgate.net

Another key reaction of the morpholinone core is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C=O bond to a methylene group (CH₂), transforming the this compound into the corresponding (S)-3-benzylmorpholine. google.com This transformation is a fundamental step in converting these lactam intermediates into the saturated morpholine derivatives often found in pharmacologically active compounds.

Oxidation reactions at the C-5 position have also been explored in related morpholinone systems, leading to morpholine-3,5-diones. researchgate.net Furthermore, base-induced elimination reactions can occur, for example, converting 5-iodomethylmorpholinones into 5-methyl-2H-1,4-oxazin-3(4H)-ones, demonstrating the potential for creating unsaturation within the ring system. researchgate.net

Stereochemical Integrity and Stereospecific Transformations of the (5S)-Configuration

The (5S)-configuration at the C-5 position is a cornerstone of the molecule's synthetic utility, acting as a chiral director for subsequent transformations. This stereocenter is typically established by starting the synthesis from an enantiopure starting material from the chiral pool, such as L-phenylalanine or its derivatives. researchgate.netgoogle.comru.nl

The presence of the bulky benzyl group at the C-5 stereocenter exerts significant steric influence, guiding the approach of reagents to other parts of the molecule. This is particularly evident in the alkylation reactions at the C-2 position. researchgate.netresearchgate.net When the nitrogen is protected, the enolate formed at C-2 is shielded by the C-5 substituent, leading to a highly diastereoselective addition of electrophiles. researchgate.netresearchgate.net For example, the alkylation of N-Boc-(5S)-5-benzylmorpholin-3-one with electrophiles like acetaldehyde (B116499) or tert-butyl 2-bromoacetate proceeds with high stereospecificity, allowing for the controlled creation of a second stereocenter at the C-2 position. researchgate.net

The stereochemical integrity of the (5S)-configuration is generally maintained throughout many standard transformations, making this compound and its derivatives valuable chiral building blocks or auxiliaries in asymmetric synthesis. ru.nl The predictable stereochemical outcomes enable the synthesis of complex, enantiomerically pure molecules, including pseudodipeptides and other biologically active compounds. researchgate.net

Derivatization Strategies for Functionalization of this compound

N-Alkylation and Acylation Reactions of this compound

The secondary amine within the morpholinone ring is a key site for functionalization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can modulate the compound's physical, chemical, and biological properties.

N-Acylation: The nitrogen atom can be readily acylated using standard reagents such as acyl chlorides and isocyanates. iajps.com These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For example, reaction with 4-phenylbutanoyl chloride in the presence of cesium carbonate yields the corresponding N-acylated morpholinone. iajps.com Similarly, treatment with phenyl isocyanate in a suitable solvent like tetrahydrofuran (B95107) affords the N-carboxamide derivative. iajps.com

| Reagent | Base/Solvent | Product Type | Reference |

| 4-Phenylbutanoyl chloride | Cesium Carbonate / Acetonitrile | N-acylated morpholinone | iajps.com |

| Phenyl isocyanate | Tetrahydrofuran | N-phenylurea derivative | iajps.com |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | DMAP / THF | N-Boc protected morpholinone | researchgate.net |

N-Alkylation: While N-alkylation is a common method for the initial synthesis of the parent 5-benzylmorpholin-3-one (B1524147) from morpholin-3-one (B89469), vulcanchem.com further alkylation on the this compound itself is also a viable strategy, provided other reactive sites are considered. The reaction involves treating the morpholinone with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). vulcanchem.com

Ring-Opening and Rearrangement Reactions of this compound

The cyclic lactam structure of this compound can undergo ring-opening reactions, providing access to linear amino acid derivatives. This strategy is particularly useful in the synthesis of pseudodipeptides. researchgate.net

Ring-Opening: The amide bond of the lactam can be cleaved under hydrolytic conditions, typically using a strong acid or base. google.com For instance, acidic hydrolysis of C-2 substituted N-Boc-(5S)-5-benzylmorpholin-3-ones cleaves the amide bond to yield the corresponding linear dipeptide mimetics. researchgate.net This approach provides a pathway from a cyclic precursor to a flexible open-chain structure while retaining the stereochemical information from the original ring. researchgate.net

Rearrangement Reactions: While specific examples for this compound are not extensively documented, the structural motifs present suggest the theoretical possibility of several classes of rearrangement reactions under appropriate conditions. solubilityofthings.comlibretexts.org Reactions involving the carbonyl group, such as the Baeyer-Villiger rearrangement, could potentially convert the morpholinone into a seven-membered ring lactone, although this would require specific peroxy acid reagents. wiley-vch.de Rearrangements like the Curtius or Hofmann rearrangement could be envisioned if the structure were first derivatized to an appropriate precursor, such as an acyl azide (B81097) or an amide with a leaving group on the nitrogen, respectively. masterorganicchemistry.comamazonaws.com These transformations would fundamentally alter the heterocyclic core.

Electrophilic and Nucleophilic Reactions at the Benzyl Moiety of this compound

The benzyl group provides an additional site for functionalization, distinct from the morpholinone core. Both the aromatic ring and the benzylic position (the CH₂ group connecting the ring to the C-5 atom) can be targeted.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution. The alkyl substituent (-CH₂-morpholinone) is an activating group and directs incoming electrophiles to the ortho and para positions. mnstate.eduuci.edu Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups onto the aromatic ring. minia.edu.egmasterorganicchemistry.com

| Reaction | Reagents | Product | Reference |

| Halogenation | Br₂ / FeBr₃ | ortho/para-Bromo derivative | mnstate.eduuci.edu |

| Nitration | HNO₃ / H₂SO₄ | ortho/para-Nitro derivative | mnstate.edumasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | ortho/para-Acyl derivative | mnstate.eduuci.edu |

| Sulfonation | SO₃ / H₂SO₄ | ortho/para-Sulfonic acid derivative | masterorganicchemistry.com |

Reactions at the Benzylic Position: The benzylic C-H bonds are weaker than typical aliphatic C-H bonds and are thus more reactive.

Radical Halogenation: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with light or a radical initiator). mnstate.edu

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire benzyl group to a carboxylic acid, though this would cleave the benzyl group from the morpholinone ring. mnstate.edu Milder conditions might allow for oxidation to a ketone.

Hydrogenolysis: The benzyl group can be removed entirely via catalytic hydrogenolysis. Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst cleaves the C-N bond, removing the benzyl group and yielding the corresponding 5-unsubstituted morpholinone. google.com This is a common deprotection strategy in organic synthesis.

Nucleophilic Substitution: While less common for this specific moiety, if a leaving group is first introduced at the benzylic position (e.g., via radical halogenation), it can be displaced by various nucleophiles in SN2-type reactions. mnstate.eduorganic-chemistry.org

Application of 5s 5 Benzylmorpholin 3 One As a Chiral Building Block in Advanced Organic Synthesis

Utilization of (5S)-5-benzylmorpholin-3-one in the Enantioselective Synthesis of Complex Molecular Architectures

The inherent chirality of this compound makes it an excellent starting material for the synthesis of complex molecules where precise control of stereochemistry is paramount. The benzyl (B1604629) group at the C5 position provides a steric bias that can effectively direct the approach of incoming reagents, leading to high levels of diastereoselectivity in subsequent reactions.

One of the key strategies involves the functionalization of the morpholinone ring, followed by ring-opening or rearrangement to generate acyclic or different heterocyclic structures with defined stereocenters. For instance, the enolate generated from N-acylated this compound can undergo diastereoselective alkylation, aldol (B89426), or Michael addition reactions. The resulting products can then be elaborated into a variety of complex natural products and pharmaceutical agents.

While specific examples detailing the total synthesis of complex natural products using this compound are not extensively documented in publicly available literature, the principle has been demonstrated with closely related morpholinone derivatives. For example, the structurally similar (2S,5S)-2-methyl-5-(benzyl)-morpholin-3-one has been utilized as a key chiral building block in the synthesis of a potent HIV-1 protease inhibitor. In this synthesis, the morpholinone scaffold served to establish the correct stereochemistry of multiple centers in the final drug molecule.

The general approach for such syntheses is outlined below:

| Step | Description | Key Feature |

| 1. N-Acylation | The nitrogen atom of this compound is acylated with a suitable acyl group. | Introduction of a handle for enolate formation. |

| 2. Diastereoselective Enolate Reaction | The acylated morpholinone is treated with a base to form an enolate, which then reacts with an electrophile (e.g., alkyl halide, aldehyde). | The benzyl group at C5 directs the stereochemical outcome of the reaction. |

| 3. Elaboration | The newly introduced functional group is further modified. | Building the carbon skeleton of the target molecule. |

| 4. Ring Scission/Modification | The morpholinone ring is opened or transformed to yield the desired molecular architecture. | Release of the chiral information into the final product. |

This strategy highlights the potential of this compound as a valuable tool for the enantioselective synthesis of intricate molecular structures.

Role of this compound as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org The structural features of this compound make it an excellent candidate for use as a chiral auxiliary. The morpholinone can be readily attached to a substrate, for example, through an N-acylation reaction, to form a chiral imide. The resulting system can then undergo diastereoselective transformations at the α-carbon of the acyl group, with the stereochemical outcome being dictated by the bulky benzyl group of the auxiliary.

The utility of oxazolidinone auxiliaries, which are structurally analogous to morpholinones, in asymmetric synthesis is well-established and provides a strong precedent for the potential of this compound in this role. wikipedia.org For instance, in Evans' asymmetric aldol reaction, chiral oxazolidinones are used to achieve highly diastereoselective and enantioselective aldol additions. wikipedia.org Similarly, this compound could be employed to control the stereochemistry of various carbon-carbon bond-forming reactions.

Furthermore, the this compound framework can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. Modification of the morpholinone ring, for instance, by reduction of the carbonyl group and introduction of a phosphine (B1218219) moiety, could lead to new P,N-ligands. The design of such nonsymmetrical, modular P,N-ligands has been a successful strategy in the development of highly effective catalysts for a range of asymmetric transformations.

| Potential Application | Description |

| Chiral Auxiliary | Temporarily attached to a substrate to direct stereoselective reactions such as alkylations and aldol reactions. wikipedia.org |

| Ligand Precursor | The morpholinone scaffold is chemically modified to synthesize new chiral ligands (e.g., P,N-ligands) for asymmetric metal catalysis. |

Precursor in the Synthesis of Enantiopure Heterocyclic Compounds with Diverse Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and their synthesis in enantiomerically pure form is of great importance. This compound serves as an excellent starting material for the synthesis of a variety of enantiopure heterocyclic compounds. Through a series of stereocontrolled transformations, the morpholinone ring can be converted into other heterocyclic systems, such as piperidines, pyrrolidines, and quinolizidines.

A common strategy involves the diastereoselective functionalization of the morpholinone ring, followed by ring cleavage and subsequent recyclization. For example, the lactam moiety of this compound can be reduced to the corresponding morpholine (B109124). Alternatively, selective cleavage of the C-O or C-N bonds can provide access to chiral amino alcohol or amino acid derivatives, which can then be cyclized to form different heterocyclic rings.

The synthesis of enantiopure piperidines, a prevalent scaffold in many bioactive molecules, can be envisioned starting from this compound. A hypothetical synthetic route could involve the following steps:

| Step | Transformation | Resulting Scaffold |

| 1. Diastereoselective α-Alkylation | Introduction of a substituent at the C2 position of the morpholinone ring. | Substituted Morpholinone |

| 2. Lactam Reduction | Reduction of the carbonyl group to a methylene (B1212753) group. | Substituted Morpholine |

| 3. Ring-Opening | Cleavage of the ether linkage. | Chiral Amino Alcohol |

| 4. Cyclization | Intramolecular cyclization to form the piperidine (B6355638) ring. | Enantiopure Substituted Piperidine |

This approach allows for the transfer of the stereochemical information from the starting chiral building block to the final heterocyclic product.

Development of Novel Chiral Reagents and Catalysts from this compound Frameworks

The rigid, chiral scaffold of this compound provides a unique platform for the design and synthesis of novel chiral reagents and organocatalysts. By introducing specific functional groups onto the morpholinone ring, it is possible to create molecules that can promote asymmetric reactions with high efficiency and selectivity.

For instance, the introduction of a basic nitrogen atom could lead to the development of a new class of chiral amine organocatalysts. Similarly, the incorporation of a hydrogen-bond donor moiety could result in catalysts that operate through hydrogen-bonding interactions to control the stereochemical outcome of a reaction.

The development of such novel catalysts from readily available chiral building blocks like this compound is an active area of research. The modular nature of this scaffold allows for the systematic variation of its structure to fine-tune its catalytic activity and selectivity for a specific transformation.

| Catalyst Type | Design Strategy | Potential Application |

| Chiral Amine Organocatalyst | Modification of the morpholinone to introduce a primary or secondary amine functionality. | Asymmetric Michael additions, Mannich reactions. |

| Chiral Hydrogen-Bond Donor Catalyst | Introduction of urea, thiourea, or squaramide moieties. | Asymmetric Friedel-Crafts reactions, Diels-Alder reactions. |

| Chiral Phase-Transfer Catalyst | Quaternization of a nitrogen atom to create a chiral ammonium (B1175870) salt. | Asymmetric alkylations under phase-transfer conditions. |

Advanced Spectroscopic and Stereochemical Characterization Methodologies for 5s 5 Benzylmorpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (5S)-5-benzylmorpholin-3-one, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for assigning all proton and carbon signals and mapping their connectivity.

Beyond simple structural confirmation, NMR is a powerful method for stereochemical and conformational analysis. The protons on the morpholin-3-one (B89469) ring are diastereotopic, meaning they exist in different chemical environments, and will therefore exhibit distinct chemical shifts and coupling constants. The magnitude of the coupling constants (J-values) between adjacent protons, particularly H4, H5, and H6, can provide valuable information about the dihedral angles between them, as described by the Karplus equation. This data allows for the determination of the preferred conformation of the six-membered morpholinone ring, which typically adopts a chair or a twisted-boat conformation.

For this compound, the chair conformation is generally expected to be the most stable. In this conformation, the bulky benzyl (B1604629) group at the C5 position would preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference can be confirmed using Nuclear Overhauser Effect (NOE) experiments. For instance, a NOESY experiment would be expected to show correlations between the axial protons on the ring, helping to solidify the conformational assignment.

A representative set of expected NMR data for this compound, assuming a chair conformation with an equatorial benzyl group, is presented below.

Interactive Data Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (NH) | 6.5-7.5 | br s | - | - |

| 2 (C=O) | - | - | - | 171.5 |

| 3a (CH₂) | 4.35 | dd | 11.5, 3.5 | 68.0 |

| 3b (CH₂) | 4.25 | dd | 11.5, 8.0 | 68.0 |

| 5 (CH) | 3.15 | m | - | 55.0 |

| 6a (CH₂) | 3.80 | dd | 12.0, 3.0 | 45.0 |

| 6b (CH₂) | 3.65 | dd | 12.0, 11.0 | 45.0 |

| 7 (CH₂) | 2.90 | dd | 13.5, 6.0 | 38.0 |

| 8 (CH₂) | 2.75 | dd | 13.5, 8.0 | 38.0 |

| 9 (C) | - | - | - | 137.0 |

| 10, 14 (CH) | 7.30 | d | 7.5 | 129.5 |

| 11, 13 (CH) | 7.35 | t | 7.5 | 128.8 |

| 12 (CH) | 7.25 | t | 7.5 | 127.0 |

Note: The chemical shifts and coupling constants are illustrative and represent plausible values for the proposed structure.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Resolution Studies of this compound

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. High-Performance Liquid Chromatography (HPLC) is most commonly employed for molecules like this compound. The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).

The development of a successful separation method involves screening various CSPs and mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often effective for a wide range of compounds. For this compound, columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) would be primary candidates for screening.

The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve a good balance between resolution and analysis time. The principle of separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its elution at a later time.

A typical chiral HPLC analysis would confirm the enantiomeric excess (e.e.) of a sample of this compound. For a highly pure sample, one would expect to see a single major peak corresponding to the (S)-enantiomer and, potentially, a very small peak for the (R)-enantiomer at the baseline.

Interactive Data Table 2: Representative Chiral HPLC Method for the Resolution of 5-benzylmorpholin-3-one (B1524147) Racemate

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 15.2 min |

| Resolution (Rs) | > 2.0 |

Note: The retention times and mobile phase composition are for illustrative purposes to demonstrate a successful enantiomeric separation.

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a single crystal. While obtaining a suitable crystal of the parent compound this compound might be challenging, derivatization is a common strategy to facilitate crystallization. For instance, reaction with a heavy atom-containing reagent can both improve crystal quality and aid in the determination of the absolute configuration through anomalous dispersion effects.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined. To establish the absolute configuration of an enantiomerically pure sample, the Flack parameter is calculated during the refinement of the crystal structure. A Flack parameter value close to zero for the assumed configuration confirms that the assignment is correct.

The resulting crystal structure would not only confirm the (S)-configuration at the C5 stereocenter but also provide precise bond lengths, bond angles, and torsional angles. This information offers a detailed snapshot of the molecule's conformation in the solid state, which can be compared with the solution-phase conformational data obtained from NMR studies.

Interactive Data Table 3: Plausible Crystallographic Data for a Derivative of this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₃NO₂ (for parent compound) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 14.1 Å |

| Volume | 1022 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Flack Parameter | 0.05(3) |

Note: This data is hypothetical and represents typical values for a small organic molecule crystallizing in a chiral space group.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. banglajol.info It provides information about the stereochemistry and conformation of molecules in solution. A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule.

The power of VCD lies in its combination with quantum chemical calculations. The experimental VCD spectrum of this compound can be compared to the theoretically predicted spectrum calculated using methods like Density Functional Theory (DFT). If the experimental spectrum matches the calculated spectrum for the (S)-enantiomer, the absolute configuration is confirmed. This method is particularly valuable when crystallization for X-ray analysis is not feasible.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting curve, known as an ORD curve, is characteristic of a chiral molecule. The sign of the Cotton effect, a key feature in an ORD curve, can often be correlated with the absolute configuration of a specific stereocenter, especially when compared with known, structurally related compounds.

For this compound, the VCD spectrum would show characteristic bands for the C=O stretch of the lactam, the N-H and C-H stretches, and various fingerprint region vibrations. The sign and intensity of these VCD bands are highly sensitive to the molecule's three-dimensional structure.

Interactive Data Table 4: Representative VCD Data for Key Vibrational Modes of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Absorbance | Expected VCD Sign (for S-enantiomer) |

| ~3350 | N-H stretch | Medium | + |

| ~3030 | Aromatic C-H stretch | Medium | - |

| ~2950 | Aliphatic C-H stretch | Strong | +/- (bisignate) |

| ~1680 | Amide I (C=O stretch) | Strong | + |

| ~1450 | CH₂ scissoring | Medium | - |

| ~1250 | C-N stretch | Medium | + |

Note: The VCD signs are hypothetical and serve to illustrate how a VCD spectrum provides stereochemical information. A positive sign indicates stronger absorption of left circularly polarized light.

Computational and Theoretical Studies on 5s 5 Benzylmorpholin 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (5S)-5-benzylmorpholin-3-one. Methodologies such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for such investigations. rsc.orggithub.io

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. imist.ma These descriptors provide a quantitative basis for understanding the molecule's interactions and potential reaction pathways.

Key Reactivity Descriptors Calculated from HOMO and LUMO Energies:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

This table is interactive. Click on the headers to learn more about each descriptor.

Furthermore, the distribution of electron density within the this compound molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack, respectively. For instance, the carbonyl oxygen would be expected to be a region of negative potential (a nucleophilic site), while the hydrogen on the nitrogen atom would be a region of positive potential (an electrophilic site). Mulliken atomic charge analysis further quantifies the charge distribution on an atom-by-atom basis.

Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives

The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Conformational Analysis: The morpholin-3-one (B89469) ring, being a six-membered heterocycle, is not planar. Computational studies on morpholine (B109124), a related parent compound, have shown that chair conformers are significantly lower in energy (more stable) than skew-boat conformers. By analogy, the this compound ring is expected to adopt a stable chair-like conformation. The chiral center at the C5 position dictates the orientation of the benzyl (B1604629) group. Conformational analysis of similar 5-benzyl substituted heterocyclic systems, such as 5-benzylimidazolidin-4-one, has revealed a preference for the benzyl group to occupy a pseudo-equatorial position to minimize steric hindrance. This arrangement would place the bulky benzyl group away from the main ring structure, leading to a lower energy and more stable conformer.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account factors like solvent effects and temperature. For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and solve Newton's equations of motion for all atoms in the system.

These simulations can reveal:

Conformational Flexibility: How the morpholinone ring and the benzyl side chain flex and move over time.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule (e.g., the N-H and C=O groups) and surrounding solvent molecules.

Stability of Conformations: MD simulations can be used to assess the relative stability of different conformers and the energy barriers for interconversion between them.

Chiral Recognition: In a simulated chiral environment, MD can be used to study the differential interactions of the (5S) enantiomer compared to its (5R) counterpart, providing insights into chiral recognition mechanisms. conicet.gov.ar

MD simulations on related systems, such as morpholine-substituted tetrahydroquinolines, have been successfully used to confirm the stability of ligand-protein interactions over simulation times of up to 100 nanoseconds. rsc.org

In Silico Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry offers the ability to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. This provides a deep understanding of reaction mechanisms, kinetics, and selectivity.

Modeling Reaction Pathways: For this compound, computational methods can be used to investigate various potential reactions. For example, the synthesis of the molecule often involves a cyclization step. DFT calculations can be employed to map the potential energy surface of this cyclization, identifying the most favorable pathway. Similarly, reactions involving the morpholinone ring, such as functionalization, can be modeled. Studies on the oxidative imidation of morpholin-2-ones have shown that reactions occur regioselectively at the C3 position, adjacent to the carbonyl group. Computational analysis can rationalize this by demonstrating the increased stability of a radical or intermediate at this position due to resonance stabilization from the neighboring carbonyl group.

Transition State Calculations: The key to understanding the rate and feasibility of a reaction is the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS geometry and calculating its energy allows for the determination of the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate.

Typical Workflow for Transition State Calculation:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Initial TS Guess: An initial guess for the transition state structure is generated, often using methods that find a point along the reaction path between reactants and products.

TS Optimization: Specialized algorithms are used to locate the exact transition state, which is a first-order saddle point on the potential energy surface (i.e., a minimum in all directions except along the reaction coordinate).

Frequency Calculation: A vibrational frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products.

By calculating the transition state energies for different possible stereochemical outcomes, these methods can be used to predict and explain the stereoselectivity of reactions involving the chiral center of this compound.

Prediction of Spectroscopic Properties through Advanced Computational Methods for this compound

Advanced computational methods can accurately predict various spectroscopic properties of this compound, serving as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a highly reliable approach for calculating ¹H and ¹³C NMR chemical shifts. conicet.gov.ar The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. These predicted spectra can be invaluable for assigning peaks in an experimental spectrum and for distinguishing between different isomers or conformers.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed, which yields the vibrational modes and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com These calculations help in the assignment of complex vibrational spectra by correlating specific peaks with the motions of particular functional groups (e.g., C=O stretch, N-H bend, aromatic C-H stretch).

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies from the ground state to various excited states and the oscillator strength of each transition, which relates to the intensity of the absorption. The results allow for the simulation of a theoretical UV-Vis spectrum, indicating the wavelength of maximum absorption (λmax). This is particularly useful for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Emerging Research Directions and Future Perspectives for 5s 5 Benzylmorpholin 3 One

Development of Novel Methodologies for Derivatization and Selective Functionalization

The inherent structure of (5S)-5-benzylmorpholin-3-one offers multiple sites for chemical modification, including the nitrogen atom, the carbonyl group, and the carbon atoms of the heterocyclic ring. Future research will likely focus on developing novel, efficient, and stereoselective methods to functionalize this scaffold, thereby expanding its utility in creating diverse molecular libraries.

One promising avenue is the regioselective functionalization of the morpholinone core. Methodologies like cross-dehydrogenative coupling (CDC) could be adapted for this purpose. For instance, a copper-catalyzed CDC reaction has been successfully used to couple morpholin-2-ones with cyclic imides, achieving exclusive functionalization at the C-3 position. mdpi.com Applying a similar strategy to this compound could enable the introduction of various nitrogen-based substituents at the C-2 position, adjacent to the carbonyl group. This approach is atom-economical and environmentally friendly, utilizing molecular oxygen as the terminal oxidant. mdpi.com

Another area of exploration involves reactions targeting the α-carbon to the nitrogen atom (C-5). While the existing benzyl (B1604629) group at C-5 provides a key structural feature, further substitution at this position could be envisioned. Additionally, the methylene (B1212753) group at C-2, adjacent to the carbonyl, represents a key site for functionalization. Reactions of morpholin-3-one (B89469) with triethyl phosphite, prompted by phosphoryl chloride, have been shown to yield novel morpholine-3,3-diylbisphosphonates. nih.gov This transformation highlights the potential to convert the C-2 methylene into a geminal bisphosphonate, a scaffold of interest in medicinal chemistry.

The table below summarizes potential derivatization strategies applicable to the morpholin-3-one core based on existing literature.

| Reaction Type | Reagents & Conditions | Target Site | Product Type | Ref |

| Cross-Dehydrogenative Coupling | Imide, Cu(I)Cl, Acetic Acid, O₂ | C-2 | C-2 Substituted Imide | mdpi.com |

| Phosphonylation | Triethyl phosphite, POCl₃ | C-3 | 3-Dehydrophosphonate | nih.gov |

| Bisphosphonylation | Triethyl phosphite, POCl₃ | C-2 (from N-unprotected core) | 2,2-diylbisphosphonate | nih.gov |

| Ozonolysis/Elimination | 1. O₃ 2. Acid Catalyst | C-5/C-6 | 5,6-Didehydro-morpholin-3-one | researchgate.netmdpi.com |

These methodologies provide a framework for creating a wide array of derivatives from the this compound scaffold, enabling fine-tuning of its physicochemical and biological properties.

Integration of this compound into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, offering high efficiency, atom economy, and the ability to rapidly build molecular complexity from simple precursors. nih.govbeilstein-journals.org The this compound scaffold is an ideal candidate for integration into such reaction schemes, either as a starting material or as a target product.

MCRs could be employed for the de novo synthesis of highly substituted this compound analogues. For example, enantioselective methods for constructing C3-substituted morpholinones have been developed using a domino [4 + 2] heteroannulation followed by an aza-benzilic ester rearrangement. acs.orgnih.gov This type of cascade process, catalyzed by a chiral phosphoric acid, could be adapted to incorporate the 5-benzyl moiety, providing a direct and stereocontrolled route to complex derivatives. Similarly, MCRs have been utilized to synthesize a variety of heterocyclic scaffolds, and designing a novel MCR to construct the benzylmorpholinone core from three or more simple starting materials is a compelling future direction. iau.irrsc.orgnih.gov

Conversely, this compound can serve as a chiral building block in subsequent cascade reactions. The carbonyl group and the secondary amine (after potential deprotection of the nitrogen if it were substituted) can participate in various transformations. For instance, the scaffold could be incorporated into sequences like the Michael/ammonolysis cascade, which has been used to create complex quinoline-2,5-diones. rsc.org The defined stereochemistry at the C-5 position would be transferred to the final product, making this a valuable strategy for asymmetric synthesis.

| Reaction Type | Components/Strategy | Potential Outcome for Benzylmorpholinone Scaffold | Ref |

| Domino [4+2] Heteroannulation | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Enantioselective synthesis of C-3 substituted analogues | acs.orgnih.gov |

| Bucherer–Bergs Reaction | Ketone, Ammonium (B1175870) Carbonate, Potassium Cyanide | Use as a precursor for hydantoin-fused morpholinones | beilstein-journals.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Synthesis of peptide-morpholinone hybrids | nih.gov |

The integration of this compound into these efficient reaction sequences represents a significant opportunity to accelerate the discovery of new chemical entities.

Exploration of this compound in Automated Synthesis Platforms and High-Throughput Experimentation

The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large compound libraries. thermofisher.comnuvisan.comstanford.edu Automated synthesis platforms and high-throughput experimentation (HTE) are central to this paradigm. chemrxiv.org The this compound scaffold is well-suited for these technologies due to its robust chemical nature and the potential for systematic derivatization.

A key future direction is the development of a combinatorial library based on the this compound core. This has been successfully demonstrated for the broader morpholine (B109124) class, where a library of over 7,900 members was generated from a common intermediate using high-throughput solution-phase chemistry and robotics. nih.gov A similar approach could be applied here, using the benzylmorpholinone as a central scaffold and introducing diversity at various positions. For example, automated parallel synthesis could be used to react the N-H bond with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) or to perform functionalization at the C-2 position with a range of reagents.

HTE can be used to rapidly screen for optimal reaction conditions for the synthesis and derivatization of the scaffold, minimizing the consumption of valuable starting materials. enamine.net This would accelerate the development of the novel methodologies discussed in section 7.1. Once a library of this compound derivatives is synthesized, HTS can be employed to evaluate their biological activity against various targets or to assess their properties for materials science applications.

| Technology | Application to this compound | Potential Impact | Ref |

| Automated Synthesis | Parallel synthesis of derivatives from the core scaffold | Rapid generation of a large, diverse compound library | chemrxiv.orgnih.gov |

| High-Throughput Experimentation (HTE) | Optimization of derivatization and functionalization reactions | Accelerated discovery of efficient synthetic routes | enamine.net |

| High-Throughput Screening (HTS) | Screening of the derivative library for biological activity or material properties | Identification of new leads for drug discovery or novel materials | thermofisher.comnuvisan.com |

The application of these automated technologies will be crucial for unlocking the full potential of the this compound scaffold by enabling its exploration on an unprecedented scale.

Discovery of Novel Synthetic Applications for the this compound Scaffold

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.netnih.gov The this compound scaffold, which combines the morpholine core with a chiral benzyl substituent, is a promising starting point for the discovery of new bioactive agents and functional materials.

In medicinal chemistry, the scaffold could be used to develop new classes of therapeutic agents. For instance, morpholin-3-one fused quinazoline derivatives have been investigated as potent EGFR tyrosine kinase inhibitors for anti-cancer applications. nih.gov The this compound core could be used to design novel analogues in this area, where the chiral benzyl group could impart specific interactions with the target protein. Furthermore, the benzylmorpholine framework itself has been incorporated into potent antimalarial compounds. nih.gov

Beyond small molecule therapeutics, the morpholinone ring presents opportunities in polymer chemistry. The organocatalytic ring-opening polymerization (ROP) of N-acyl morpholin-2-ones has been shown to produce functionalized poly(aminoesters). nih.govacs.orgresearchgate.net A fascinating future direction would be to investigate the potential of this compound and its derivatives as monomers for ROP. This could lead to the creation of novel, potentially biodegradable polymers with pendant benzyl groups and inherent chirality, which could have applications in drug delivery, tissue engineering, or as chiral stationary phases in chromatography.

Another novel application is the use of the scaffold as a building block for more complex heterocyclic systems. As previously mentioned, morpholin-3-ones can be converted into bisphosphonates, creating entirely new molecular frameworks. nih.gov The inherent chirality of this compound would be preserved in such transformations, providing access to enantiomerically pure, complex molecules that would be difficult to synthesize by other means.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5S)-5-benzylmorpholin-3-one, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via DIBAL-H-mediated reduction of (S)-4-acetyl-5-benzylmorpholin-3-one at -78°C, yielding 86% of the product. Enantiomeric purity (>99% ee) is validated using HPLC with a Daicel CHIRALPAK IB-3 column (20% i-PrOH/n-Hexane, 1.0 mL/min, 254 nm) . Key steps include strict temperature control (-78°C), rapid reaction quenching (<5 min), and chiral-phase chromatography. For reproducibility, report Rf values (e.g., 0.25 in 8% MeOH/DCM) and melting points (116–118°C) to confirm crystallinity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm stereochemistry and substituent positions. Compare chemical shifts with analogous morpholinones (e.g., 3-fluoro-4-hydroxyphenyl derivatives in ).

- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]) using high-resolution mass spectrometry.

- X-ray crystallography (if applicable): For unambiguous structural confirmation, crystallize the compound and compare lattice parameters with published morpholinone derivatives (e.g., PDB data in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting or MS fragmentation) require:

- Multi-technique validation : Cross-check with IR (carbonyl stretches ~1700 cm), -NMR (if fluorinated analogs exist; see ), or 2D-COSY/HMBC.

- Computational modeling : Use Molecular Operating Environment (MOE) to simulate NMR shifts and compare with experimental data .

- Batch consistency analysis : Repeat syntheses under identical conditions to isolate procedural vs. inherent variability .

Q. What experimental designs are suitable for probing the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR. Reference morpholinone-based inhibitors in (e.g., antimicrobial/anticancer activity studies).

- Structural analogs : Syntize derivatives with varied benzyl substituents (e.g., halogenation, methoxy groups) to establish SAR.

- Molecular docking : Align with RCSB PDB structures (e.g., Protein Data Bank ID 1Q1 in ) to predict binding modes .

Q. How can researchers address low yields or side-product formation in the synthesis of this compound?

- Methodological Answer :

- Reaction optimization : Screen solvents (e.g., THF vs. DCM), stoichiometry (1.2 equiv. DIBAL-H in ), and additives (e.g., Lewis acids).

- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates or acetyl group remnants).

- Scale-up protocols : Validate reproducibility at 1–10 mmol scales and document deviations in Supporting Information per Beilstein Journal guidelines .

Data Contradiction and Reproducibility

Q. How should researchers handle discrepancies in enantiomeric excess (ee) measurements across labs?

- Methodological Answer :

- Standardized protocols : Use identical chiral columns (e.g., Daicel CHIRALPAK IB-3) and mobile phases (e.g., 20% i-PrOH/n-Hexane) .

- Inter-lab calibration : Share reference samples with collaborating labs to rule out instrument variability.

- Statistical reporting : Provide mean ± SD for triplicate runs and raw chromatograms in Supporting Information .

Q. What strategies mitigate biases in biological activity studies of this compound?

- Methodological Answer :

- Blinded assays : Assign compound codes to prevent observer bias.

- Positive/negative controls : Include known inhibitors (e.g., morpholinone-based drugs in ) and vehicle-only samples.

- Open data practices : Deposit raw datasets in repositories like PubChem or RCSB PDB to enable independent validation .

Ethical and Reporting Standards

Q. How should synthetic procedures and spectral data be documented for peer review?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Experimental section : Detail reaction conditions (temperature, time, equivalents) and purification steps.

- Supporting Information : Include NMR/FTR/MS spectra, HPLC chromatograms, and crystallographic data (if available).

- Ethical compliance : Disclose funding sources and conflicts of interest, as in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.